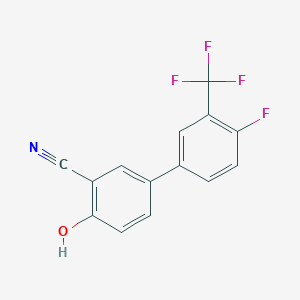![molecular formula C17H14N2O2 B6377087 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261965-19-8](/img/structure/B6377087.png)
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) is a chemical compound with a wide range of applications in the field of science. This compound has a molecular formula of C14H14N2O2 and is a colorless to pale yellow crystalline solid. It is often used in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. Additionally, 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used in scientific research applications such as in the study of enzyme inhibition, as a fluorescent dye, and as a fluorescent probe.
作用机制
The mechanism of action of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol is not fully understood. However, it is believed that the compound acts as a fluorescent dye, which allows for the visualization of the target molecule. Additionally, the compound has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol are not fully understood. However, the compound has been shown to interact with proteins, which may be involved in its mechanism of action. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in the study of oxidative stress.
实验室实验的优点和局限性
The use of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol in laboratory experiments has several advantages. First, the compound is relatively inexpensive and readily available. Additionally, the compound is relatively non-toxic, making it safe to use in laboratory experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very stable, and can break down in the presence of light or heat.
未来方向
The potential future directions for 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into the compound’s antioxidant activity could reveal potential therapeutic uses. Additionally, further research into the compound’s fluorescent properties could lead to new applications in the field of imaging. Finally, the compound could be further studied for its potential use as a fluorescent probe in the study of protein-protein interactions.
合成方法
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol can be synthesized via a number of methods, including the reaction of cyclopropylamine with 3-cyanophenol. This reaction is typically performed in aqueous solution, and is catalyzed by a base such as potassium hydroxide. The reaction proceeds via a Michael addition of the cyclopropylamine to the 3-cyanophenol, resulting in the formation of the desired product. Other methods for the synthesis of this compound include the reaction of 3-cyanophenol with cyclopropylamine hydrochloride, or the reaction of 3-cyanophenol with cyclopropylamine hydrobromide.
科学研究应用
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used in a variety of scientific research applications. For example, it has been used as a fluorescent dye in the study of enzyme inhibition. This compound has also been used as a fluorescent probe in the study of protein-protein interactions. Additionally, 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used to study the effects of oxidative stress on cells, as well as in the study of the mechanism of action of drugs.
属性
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-11-6-14(9-16(20)7-11)12-2-1-3-13(8-12)17(21)19-15-4-5-15/h1-3,6-9,15,20H,4-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZLSODNFXLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684957 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261965-19-8 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)







